molecular formula C19H25N5O2 B4501949 N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4501949
M. Wt: 355.4 g/mol
InChI Key: KRMBGRUXQCVNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.20082506 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Research

  • Synthesis of Polyamides with Piperazine : Piperazine derivatives, including N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide, have been used in synthesizing polyamides. These compounds have been found to create polymers with variable molecular weights and solubility, impacting their potential applications in materials science (Hattori & Kinoshita, 1979).

Catalysis and Chemical Reactions

  • Enantioselective Catalysis : Piperazine-based compounds have been developed as highly enantioselective catalysts for hydrosilylation of N-aryl imines. They exhibit high yields and enantioselectivities, demonstrating their importance in stereoselective synthesis (Wang et al., 2006).

Molecular Structure and Properties

  • Molecular Structure Analysis : Research on N,N′-dimethylpiperazine betaines has contributed to understanding molecular structures, hydrogen bonding, and basicity. These studies are crucial for the development of new materials and pharmaceuticals (Dega‐Szafran et al., 2002).

Antimicrobial and Antiviral Research

  • Development of Anti-HIV Agents : Piperazine-based unsymmetrical bis-ureas have been studied for their potential as anti-HIV agents. This highlights the role of piperazine derivatives in developing new therapeutic drugs (El‐Faham et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Piperazine derivatives have been investigated as corrosion inhibitors for mild steel. Their effectiveness in different conditions provides insights into their practical applications in material preservation (Nnaji et al., 2017).

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-22-8-10-23(11-9-22)18(25)12-20-19(26)24-7-6-15-14-4-2-3-5-16(14)21-17(15)13-24/h2-5,21H,6-13H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMBGRUXQCVNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

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